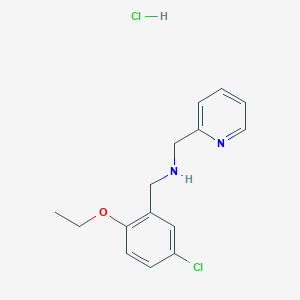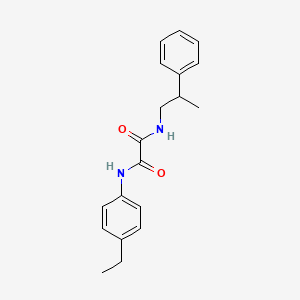![molecular formula C16H18N2O4S B4175308 4-[allyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4175308.png)
4-[allyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide
Descripción general
Descripción
4-[allyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide is a chemical compound with the molecular formula C17H19N3O3S. It is commonly referred to as AMSB and is used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of AMSB is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. AMSB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects
AMSB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. AMSB has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, AMSB has been shown to inhibit the growth of fungi by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AMSB is its broad-spectrum activity against cancer cells, fungi, and bacteria. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of AMSB is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which limits its clinical application.
Direcciones Futuras
There are several future directions for the study of AMSB. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more specific and effective drugs based on AMSB. Another direction is to study the pharmacokinetics and pharmacodynamics of AMSB to determine its optimal dosage and administration route. Additionally, further studies are needed to evaluate the safety and efficacy of AMSB in vivo and in clinical trials.
Aplicaciones Científicas De Investigación
AMSB has been extensively used in scientific research for its various applications. It has been studied for its anticancer, antifungal, and antibacterial properties. AMSB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal activity against various strains of fungi, including Candida albicans. Additionally, AMSB has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-10-18(23(2,20)21)14-8-6-13(7-9-14)16(19)17-12-15-5-4-11-22-15/h3-9,11H,1,10,12H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOHGIRYYNKQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B4175228.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4175232.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4175235.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175243.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175247.png)
![methyl 4-[(4-tert-butylbenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4175252.png)
![N-(2-methoxyphenyl)-2-[1-(1-naphthoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4175255.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4175268.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4175274.png)

![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4175300.png)
![N,N-dimethyl-4-(7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)aniline](/img/structure/B4175306.png)
